![molecular formula C8H8Cl2N2 B2815930 5-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride CAS No. 177485-72-2](/img/structure/B2815930.png)
5-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride
Overview
Description
5-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride is a chemical compound with the molecular formula C8H8Cl2N2 . It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been a subject of intense research for numerous decades . Different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions have been employed for the synthesis of this scaffold .Molecular Structure Analysis
The molecular structure of 5-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride is represented by the InChI code: 1S/C8H7ClN2.ClH/c9-6-7-2-1-3-8-10-4-5-11(7)8;/h1-5H,6H2;1H .Physical And Chemical Properties Analysis
5-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride is a solid compound with a molecular weight of 203.07 . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Medicinal Chemistry
Imidazo[1,2-a]pyridine is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It’s used in the development of various therapeutic agents .
Material Science
This compound is also useful in material science because of its structural character . Its compact shape along with remarkable photophysical properties make them suitable candidates for various applications .
Anticancer Agents
Imidazo[1,2-a]pyridine derivatives have been used as covalent anticancer agents . For example, compound I-11, a novel KRAS G12C inhibitor, has shown potential as a potent anticancer agent .
Optoelectronic Devices
Imidazo[1,2-a]pyridine compounds have been used in the development of optoelectronic devices . Their unique photophysical properties make them suitable for this application .
Sensors
Imidazo[1,2-a]pyridine compounds can be used as chemical sensors . Their unique properties make them suitable for detecting specific chemical reactions or changes .
Bioimaging
Imidazo[1,2-a]pyridine compounds can be used as fluorophores for bioimaging . They can be used to visualize biological processes at the cellular and molecular level .
Coordination Chemistry
Imidazo[1,2-a]pyridine compounds can act as ligands for a plethora of coordination complexes . This makes them useful in the field of coordination chemistry .
Cell Membrane Probes
Their compact shape along with remarkable photophysical properties make imidazo[1,2-a]pyridine compounds suitable candidates as cell membrane probes . They can be used to study the structure and function of cell membranes .
Safety and Hazards
This compound is considered hazardous. It has been assigned the signal word “Danger” and is associated with hazard statements H302 and H314 . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine analogues have been recognized for their significant activity against multidrug-resistant tuberculosis (mdr-tb) and extensively drug-resistant tb (xdr-tb) .
Mode of Action
Imidazo[1,2-a]pyridine analogues have been studied for their structure-activity relationship and mode-of-action against tb . More research is needed to determine the exact interaction of this compound with its targets.
Biochemical Pathways
It’s known that imidazo[1,2-a]pyridine analogues have been used in the treatment of tuberculosis, suggesting they may interact with biochemical pathways related to this disease .
Result of Action
It’s known that imidazo[1,2-a]pyridine analogues have shown significant activity against mdr-tb and xdr-tb .
Action Environment
It’s known that the compound should be stored in an inert atmosphere at 2-8°c .
properties
IUPAC Name |
5-(chloromethyl)imidazo[1,2-a]pyridine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2.ClH/c9-6-7-2-1-3-8-10-4-5-11(7)8;/h1-5H,6H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXCKWFAIBSWOFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2C(=C1)CCl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride | |
CAS RN |
177485-72-2 | |
Record name | 5-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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